molecular formula C26H26N2O4S B11661053 ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11661053
M. Wt: 462.6 g/mol
InChI Key: IBDLEPOEBRYMOF-PGMHBOJBSA-N
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Description

Ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which combines a thiazole ring fused with a pyrimidine ring, along with various substituents that contribute to its distinct chemical properties. Thiazolopyrimidines are known for their diverse pharmacological activities, making them valuable in medicinal chemistry .

Chemical Reactions Analysis

Ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may lead to the formation of dihydro derivatives .

Mechanism of Action

The mechanism of action of ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some thiazolopyrimidine derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition disrupts the replication process, leading to the death of bacterial cells. In the case of antiviral activity, the compound may interfere with viral glycoproteins, preventing the virus from entering host cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H26N2O4S

Molecular Weight

462.6 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-[(4-propoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H26N2O4S/c1-4-15-32-20-13-11-18(12-14-20)16-21-24(29)28-23(19-9-7-6-8-10-19)22(25(30)31-5-2)17(3)27-26(28)33-21/h6-14,16,23H,4-5,15H2,1-3H3/b21-16-

InChI Key

IBDLEPOEBRYMOF-PGMHBOJBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4

Origin of Product

United States

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